molecular formula C10H11BrFNO B042065 4-(4-Bromo-2-fluorophenyl)morpholine CAS No. 513068-89-8

4-(4-Bromo-2-fluorophenyl)morpholine

Cat. No.: B042065
CAS No.: 513068-89-8
M. Wt: 260.1 g/mol
InChI Key: LJQJHWZLMLYPJV-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and fluorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Bromo-2-fluorophenyl)morpholine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Bromo-2-fluorophenyl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool compound in studies investigating the biological activity of morpholine derivatives.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-chlorophenyl)morpholine
  • 4-(4-Bromo-2-methylphenyl)morpholine
  • 4-(4-Bromo-2-nitrophenyl)morpholine

Uniqueness

4-(4-Bromo-2-fluorophenyl)morpholine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom, in particular, can influence the compound’s electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQJHWZLMLYPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464118
Record name 4-(4-Bromo-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

513068-89-8
Record name 4-(4-Bromo-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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